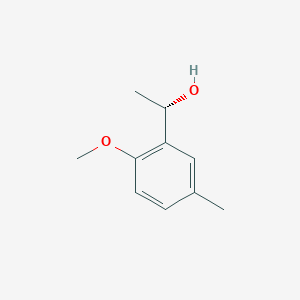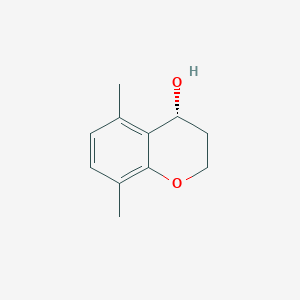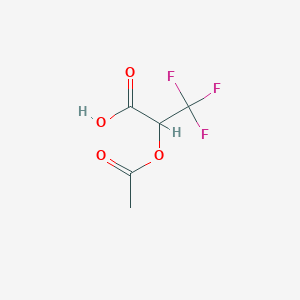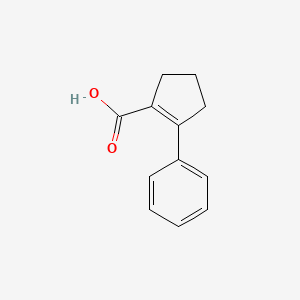
2-Phenylcyclopent-1-ene-1-carboxylic acid
説明
2-Phenylcyclopent-1-ene-1-carboxylic acid is a chemical compound with the CAS Number: 156774-71-9 . It has a molecular weight of 188.23 and its IUPAC name is 2-phenyl-1-cyclopentene-1-carboxylic acid . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular formula of this compound is C12H12O2 . Its InChI Code is 1S/C12H12O2/c13-12(14)11-8-4-7-10(11)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,13,14) .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a melting point of 155-157 degrees Celsius .科学的研究の応用
Diastereoselective Decarboxylation
The decarboxylation of 2-phenylcyclopent-3-ene-1,1-dicarboxylic acid and its derivatives, closely related to 2-Phenylcyclopent-1-ene-1-carboxylic acid, has been studied using ab initio calculations. This process involves a six-membered ring transition state and leads to the formation of 2-phenylcyclopent-3-ene carboxylic acid isomers. The stereochemistry of the products is determined by the relative stability of the products and transition states, highlighting the importance of this reaction in synthetic chemistry (Lee et al., 2004).
Asymmetric Synthesis of Carboxylic Acids
3-Aryl-2-hydroxycyclopent-2-en-1-ones, akin to this compound, undergo asymmetric oxidation to yield enantiomerically enriched 2-aryl-5-oxotetrahydrofuran-2-carboxylic acids. The electron-donating substituents on the phenyl ring play a crucial role in determining the yield and enantioselectivity of the process. This method is vital for creating specific enantiomers of carboxylic acids, which are important in various chemical and pharmaceutical applications (Jõgi et al., 2006).
Claisen/Metathesis Reaction Sequence
A novel method for preparing enantiomerically pure 1-aminocycloalkene-1-carboxylic acids, closely related to this compound, involves a chelate Claisen rearrangement–metathesis sequence. This process is significant for creating amino acids without using a chiral auxiliary, demonstrating a highly ordered transition state and substrate control. The method's effectiveness is shown by synthesizing 1-aminocyclopent-3-ene-1-carboxylic acid in high yield, underlining its applicability in synthesizing complex organic molecules (Plé et al., 2010).
Structural and Conformational Analysis
Studies on compounds like 1-phenyl-2-methylcyclopropene-3-carboxylic acid and cis2-(m-nitrophenyl)cyclopropanecarboxylic acid, which share structural similarities with this compound, have been conducted to understand their molecular structure and conformation. These studies are crucial for understanding the physical and chemical properties of these compounds, which can be applied in designing new molecules and materials (Korp et al., 1983).
Polymers for Resist Applications
Research into alicyclic polymers for 193 nm photoresist materials includes derivatives of cycloaliphatic compounds related to this compound. These polymers show potential inmicroelectronics and lithography, highlighting their importance in the development of advanced materials. The study of such polymers provides insights into the design of materials with specific optical and physical properties, crucial for the advancement of semiconductor technology (Okoroanyanwu et al., 1998).
Esterification and Amide Formation
The esterification of carboxylic acids, including those similar to this compound, has been studied, providing a general method for converting carboxylic acids into esters. Additionally, the mechanism of amide formation between carboxylic acids and amines in aqueous media using carbodiimide has been investigated. These studies are crucial for understanding chemical transformations in organic synthesis and bioconjugation, which are fundamental in pharmaceutical and biochemical research (Ono et al., 1978; Nakajima & Ikada, 1995).
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 , which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation respectively. The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
特性
IUPAC Name |
2-phenylcyclopentene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c13-12(14)11-8-4-7-10(11)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KILXGKALLKILIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C1)C(=O)O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
156774-71-9 | |
| Record name | 2-phenylcyclopent-1-ene-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



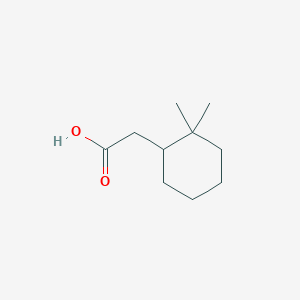
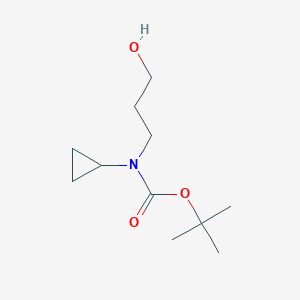
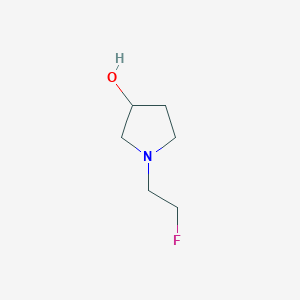
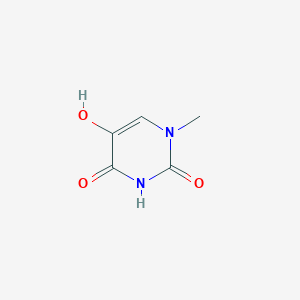




![Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate](/img/structure/B3379369.png)


